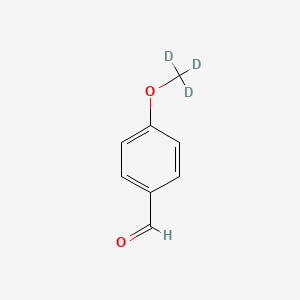
(3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
Descripción general
Descripción
(3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione, also known as L-BMAA, is a non-proteinogenic amino acid that has been found to be produced by cyanobacteria, a type of blue-green algae. L-BMAA has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Alkylation and Synthesis of Alanine Derivatives : The compound has been used in the diastereoselective alkylation of its derivatives, leading to the production of both (S)- and (R)-alanine. This process involves treatment with LHDMS and methyl iodide, followed by cleavage of the heterocyclic ring (Orena, Porzi, & Sandri, 1992).
Versatility as Organic Substrates : It serves as a versatile organic substrate, showing enamine and Michael reactivity, and can be transformed into natural products and α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Conformational Changes : N4-methylation of this compound changes its conformation from folded to extended, a property useful in understanding molecular structures (Nakao et al., 2016).
Application in NMR Spectroscopy
- Chiral Solvating Agent : It has been identified as a potential chiral solvating agent in NMR spectroscopy, used for splitting signals in racemic compounds (Wagger et al., 2007).
Natural Product Synthesis
Synthesis of Diketopiperazine Derivatives : The compound has been used in the synthesis of new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., demonstrating potential in natural product chemistry (Wang et al., 2013).
Geometrical Isomerism and Tautomerism : It is involved in reactions leading to geometrical isomerism and tautomerism, important for understanding the structural aspects of organic molecules (Blake & Sammes, 1970).
Mannich Reaction Applications : The compound has been involved in Mannich reactions, yielding a variety of organic compounds that have implications in medicinal chemistry (Greenhill, Ingle, & Ramli, 1972).
Synthesis of Novel Compounds : It has been used in the synthesis of benzo[cyclohepta]thiophene and thieno[benzazepine derivatives, contributing to the diversity of organic synthesis (Kohara et al., 2002).
Chiral Solvating Properties for Amino Acid Esters : It has been utilized as a chiral solvating agent for N-acylamino acid esters in spectroscopy, aiding in the enantiomer composition determination of these compounds (Malavašič et al., 2008).
Crystallography Studies : The compound has been studied in crystallography, contributing to the understanding of molecular arrangements and structures (Görbitz & Hartviksen, 2006).
Propiedades
IUPAC Name |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783546 | |
| Record name | (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione | |
CAS RN |
35590-69-3 | |
| Record name | (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








